
N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases.
科学的研究の応用
Polymer Synthesis and Properties
N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide and related compounds have been investigated in the synthesis of various polymers. Studies such as those by Hsiao, Yang, and Chen (2000), Liaw, Liaw, and Chen (2000), and others have explored the synthesis of polyamides using similar compounds. These polyamides exhibit properties like high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible films. This has implications for their use in high-performance materials and coatings (Hsiao, Yang, & Chen, 2000) (Liaw, Liaw, & Chen, 2000).
Pharmacological Studies
Compounds similar to N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide have been investigated for their pharmacological properties. For example, Nie et al. (2020) studied analogs of this compound as potential TRPV1 antagonists, showing promise in alleviating chronic pain. These studies contribute to understanding the structural-activity relationship and pharmacokinetic profiles of such compounds (Nie et al., 2020).
Osteogenic Applications
Research by Han et al. (2013) on a compound structurally related to N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide revealed its potential in osteogenic applications. The study showed that the compound could enhance osteogenic differentiation in cell models, indicating its potential use in bone health and regeneration (Han et al., 2013).
Electrochromic Properties
The derivatives of N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide have been studied for their electrochromic properties. Hsiao, Liou, and Wang (2009) synthesized polyamides containing similar compounds, which displayed significant electrochromic stability and color change properties. This research opens possibilities for their use in electrochromic devices and smart windows (Hsiao, Liou, & Wang, 2009).
特性
IUPAC Name |
N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)18-7-9-19(10-8-18)23-21(25)24-14-13-17(15-24)16-5-11-20(26-4)12-6-16/h5-12,17H,13-15H2,1-4H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGKACMLSKQDTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

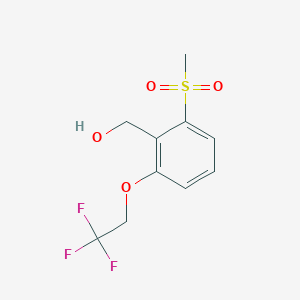
![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)
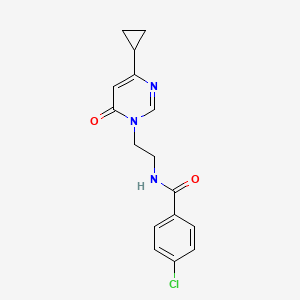
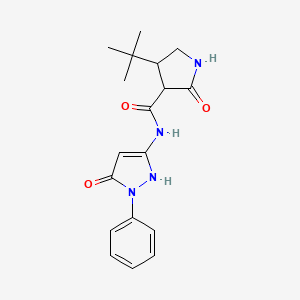
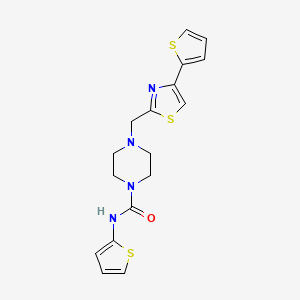
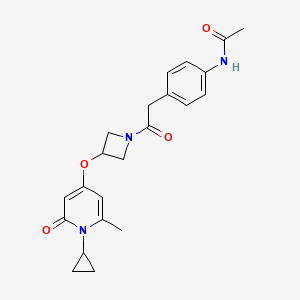
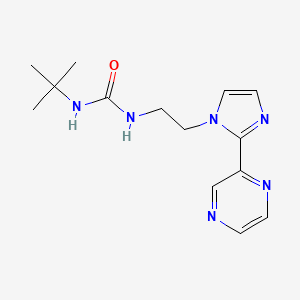
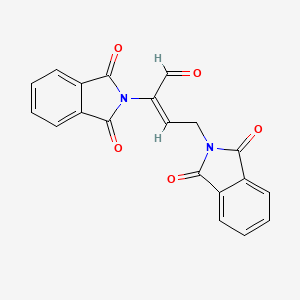
![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2397783.png)
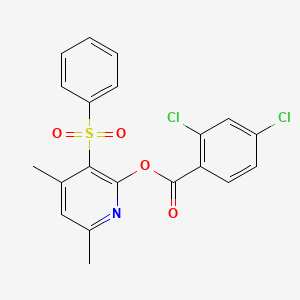
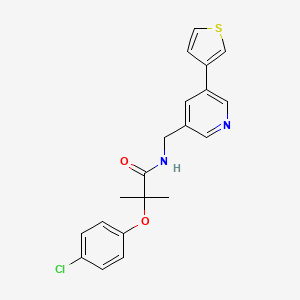

![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)